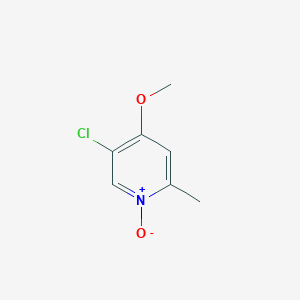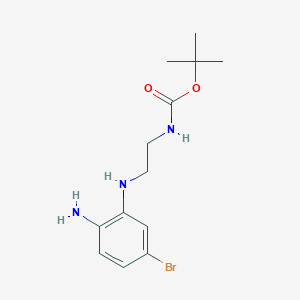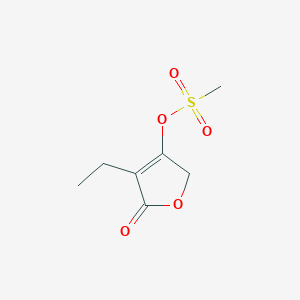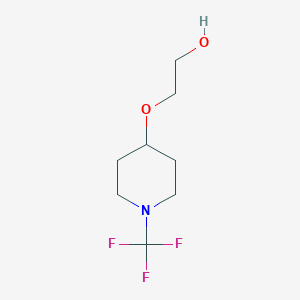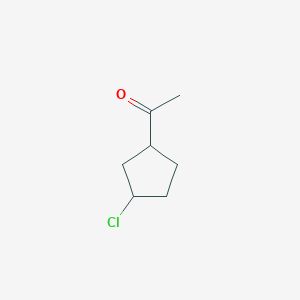![molecular formula C20H17N B13961955 8,10,12-trimethylbenzo[a]acridine CAS No. 51787-43-0](/img/structure/B13961955.png)
8,10,12-trimethylbenzo[a]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,10,12-Trimethylbenzo[a]acridine: is a polycyclic aromatic hydrocarbon with the molecular formula C20H17N It is a derivative of benzo[a]acridine, characterized by the presence of three methyl groups at positions 8, 10, and 12 on the acridine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,10,12-trimethylbenzo[a]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4,6-trimethylaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a Lewis acid catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions: 8,10,12-Trimethylbenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
科学研究应用
Chemistry: In chemistry, 8,10,12-trimethylbenzo[a]acridine is used as a precursor for the synthesis of more complex polycyclic aromatic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s ability to intercalate with DNA makes it a useful tool in molecular biology research. It can be used to study DNA-protein interactions and the effects of DNA intercalation on cellular processes.
Medicine: In medicine, derivatives of this compound have shown potential as anticancer agents. Their ability to inhibit topoisomerase enzymes and intercalate with DNA makes them promising candidates for the development of new chemotherapeutic drugs.
Industry: In industry, the compound is used as a dye and pigment precursor. Its stability and vibrant color make it suitable for use in various applications, including textiles and coatings.
作用机制
The mechanism of action of 8,10,12-trimethylbenzo[a]acridine involves its ability to intercalate with DNA. This intercalation disrupts the normal structure and function of the DNA, inhibiting the activity of enzymes such as topoisomerases. By preventing these enzymes from properly functioning, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s planar structure allows it to interact with various biomolecular targets, further contributing to its biological activity.
相似化合物的比较
Benzo[a]acridine: The parent compound without the methyl substitutions.
9-Methylbenzo[a]acridine: A derivative with a single methyl group at position 9.
1,2,3,4-Tetrahydrobenzo[a]acridine: A reduced form of benzo[a]acridine.
Uniqueness: 8,10,12-Trimethylbenzo[a]acridine is unique due to the specific placement of its three methyl groups. These substitutions can significantly alter the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs. The presence of multiple methyl groups can enhance the compound’s lipophilicity, making it more effective in certain applications, such as drug delivery and material science.
属性
CAS 编号 |
51787-43-0 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC 名称 |
8,10,12-trimethylbenzo[a]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-13(2)20-17(11-12)14(3)19-16-7-5-4-6-15(16)8-9-18(19)21-20/h4-11H,1-3H3 |
InChI 键 |
NTKONJVWYHNEEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=C3C(=N2)C=CC4=CC=CC=C43)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
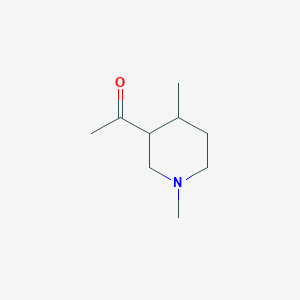
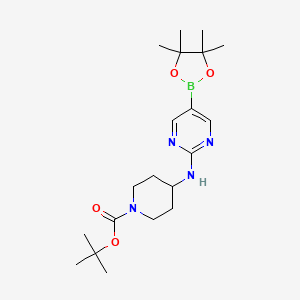
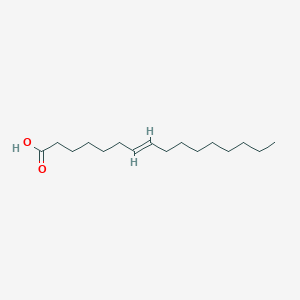
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
